N-phenylpyrrolidine-1-carboxamide

Description

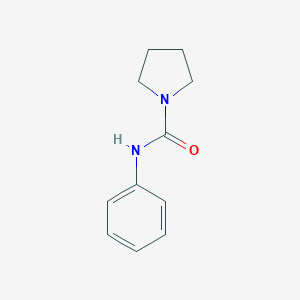

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBKXPQLQPBJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355112 | |

| Record name | N-phenyl-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-53-9 | |

| Record name | N-phenyl-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyrrolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthetic Routes to N-Phenylpyrrolidine-1-Carboxamide

The most straightforward approach to synthesizing this compound involves the direct reaction between pyrrolidine (B122466) and a phenyl isocyanate equivalent. This method is valued for its atom economy and typically high yields.

Formation via Reaction of Pyrrolidine with Phenyl Isocyanate

The reaction of the secondary amine, pyrrolidine, with phenyl isocyanate is a classic example of nucleophilic addition to a heterocumulene, yielding the target N,N'-disubstituted urea (B33335), this compound. The reaction is generally efficient and proceeds readily, often at room temperature. The initial step involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic central carbon of the isocyanate group.

To minimize by-products, the reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. sigmaaldrich.com While effective, a significant challenge in traditional protocols has been the reliance on volatile and toxic organic solvents for the reaction and subsequent purification. uni-kiel.de

In a move towards greener chemistry, significant research has focused on replacing conventional dipolar aprotic solvents like dimethylformamide (DMF) with more sustainable alternatives. nih.gov Cyrene (dihydrolevoglucosenone), a bio-based solvent derived from renewable cellulose (B213188) waste, has emerged as a promising replacement. uni-kiel.denih.gov It shares similar physical properties with solvents like DMF but has a much lower toxicity profile. nih.gov

| Starting Material 1 | Starting Material 2 | Solvent | Work-up Method | Yield (%) | Reference |

| Phenylisocyanate | Pyrrolidine | Cyrene | Precipitation with water & filtration | 80 | sigmaaldrich.com |

| Phenylisocyanate | Pyrrolidine | Dichloromethane | Liquid-liquid extraction, column chromatography | 90 | sigmaaldrich.com |

Multi-Step Synthetic Strategies for Substituted Pyrrolidine-1-Carboxamide (B1295368) Derivatives

To create more complex analogs with specific substitutions on the pyrrolidine ring or the phenyl group, chemists employ multi-step synthetic strategies. These routes offer greater control and flexibility in designing target molecules.

Derivatization from Pyrrolidine-2-Carboxylic Acid Precursors

A common and versatile starting material for these multi-step syntheses is pyrrolidine-2-carboxylic acid, the amino acid known as proline. rsc.org Its chiral nature and multiple functional groups (a secondary amine and a carboxylic acid) make it an ideal scaffold for building a wide array of derivatives. nih.gov

A crucial step in converting proline to a carboxamide is the activation of its carboxylic acid group to facilitate amide bond formation. Direct reaction with an amine is generally not feasible and requires the carboxylic acid to be converted into a more reactive electrophile. One well-established method is the formation of an activated ester.

N-hydroxysuccinimide (NHS) esters are particularly effective activated intermediates. acs.orgchemicalbook.com These esters are often stable, crystalline solids that can be synthesized by reacting the N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com The resulting NHS ester is highly reactive towards nucleophilic attack by amines, forming the desired amide bond and releasing the water-soluble and easily removable N-hydroxysuccinimide by-product. chemicalbook.comnih.gov This strategy provides a clean and efficient route for peptide synthesis and can be applied to the synthesis of pyrrolidine carboxamides. nih.govbiotium.com

The final key step in this strategy is the amide bond-forming reaction between the activated proline precursor and a substituted aromatic amine (an aniline (B41778) derivative). This is typically achieved using a wide array of modern peptide coupling reagents which generate the activated species in situ. uni-kiel.debachem.com

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-Hydroxybenzotriazole (HOBt), and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate). sigmaaldrich.comnih.govresearchgate.net These reagents efficiently promote the coupling of N-protected proline with various substituted anilines to yield the corresponding N-aryl-pyrrolidine-2-carboxamides. For instance, a cyclohexyl pyrrolidine carboxylic acid has been successfully coupled with a variety of amines using HBTU in the presence of a base like DIEA (N,N-Diisopropylethylamine). The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered amino acids or amines, to ensure high yields and minimize side reactions like racemization. uni-kiel.debachem.com

| Coupling Reagent | Additive | Base | Typical Application | Reference |

| DCC | HOBt / HOSu | NMM (if needed) | General peptide coupling, reduces racemization | bachem.com |

| EDCI | HOBt | - | Amide coupling for synthesis of proline analogs | nih.gov |

| HBTU | - | DIEA | Coupling of pyrrolidine carboxylic acids with amines | nih.gov |

| HATU | HOAt | Collidine / TEMP | Highly efficient coupling, even for hindered amino acids | sigmaaldrich.comuni-kiel.de |

Intramolecular Cyclization and Mannich-Type Reactions for 2-(Het)arylpyrrolidine-1-carboxamides

A key strategy for synthesizing pyrrolidine-based structures involves intramolecular cyclization reactions. For instance, a series of 3-arylpyrrolidine-2-carboxamide derivatives have been designed and synthesized based on 3-phenylpropionamides to explore the effects of cyclization. nih.gov This approach allows for the creation of the pyrrolidine ring from an acyclic precursor, often establishing specific stereochemical relationships. Research has shown that among the four possible stereoisomers, the 2R,3R-pyrrolidine isomer can possess the most potent affinity for certain biological targets, highlighting the importance of stereocontrolled cyclization. nih.gov

Mannich-type reactions also represent a powerful tool for constructing substituted pyrrolidines. These reactions involve the aminoalkylation of a carbon acid, leading to the formation of a new carbon-carbon bond and the introduction of a nitrogen-containing group, which is a fundamental step toward building the pyrrolidine ring system.

Preparation of N-(Sulfonyl) Pyrrolidine-1-Carboxamide Derivatives

The incorporation of a sulfonyl group at the pyrrolidine nitrogen atom is a common strategy to modulate the physicochemical and biological properties of the resulting carboxamides. A series of novel N-(sulfonyl) pyrrolidine-1-carboxamide derivatives have been synthesized, demonstrating the versatility of this approach. nih.gov The synthesis typically involves the coupling of an N-sulfonylated proline derivative with a variety of amino-L-alanine amides. This method has been used to produce a range of compounds with different substitution patterns on the aryl sulfonyl group and the terminal amide. nih.gov

Detailed below are examples of synthesized N-(sulfonyl) pyrrolidine-1-carboxamide derivatives.

| Compound ID | Systematic Name | Yield |

| 10c | N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 52% |

| 10e | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 78% |

| 10g | 1-(4-Nitrophenylsulfonyl)-N-(1-oxo-1-(3-(trifluoromethyl)phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | 67% |

| 10h | N-(1-(4-chlorobenzylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 54% |

Data sourced from a study on the synthesis of new sulphonamide pyrolidine carboxamide derivatives. nih.gov

Synthesis of Pyrrolidine-2,5-dione Bearing Carboxamide Derivatives

The pyrrolidine-2,5-dione, or succinimide, scaffold is another important variation. These compounds can be accessed through several synthetic pathways. One common method begins with the reaction of maleic anhydride (B1165640) with an appropriate aromatic amine. researchgate.net This step opens the anhydride ring to form a (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediate. Subsequent treatment with a dehydrating agent, such as thionyl chloride under reflux, induces cyclization to afford the desired 3-chloro-1-aryl pyrrolidine-2,5-dione derivatives. researchgate.net

Another strategy for creating substituted pyrrolidine-2,5-diones involves the Michael addition of ketones to an N-substituted maleimide. researchgate.net This reaction can be facilitated by an organocatalyst system, such as OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at room temperature. researchgate.net These synthetic modifications have led to the development of structurally diverse families of compounds. nih.gov

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Product Type |

| Route 1 | Maleic anhydride, Aromatic amines | Thionyl chloride (SOCl₂), reflux | 3-chloro-N-aryl pyrrolidine-2,5-diones |

| Route 2 | N-substituted maleimide, Ketones | OtBU-l-threonine, DBU, CHCl₃, r.t. | Substituted pyrrolidine-2,5-dione derivatives |

Table based on synthetic strategies for pyrrolidine-2,5-dione derivatives. researchgate.net

Incorporation of Diverse Heterocyclic Moieties (e.g., Quinoxaline, Thiazole (B1198619), Oxadiazole, Pyrimidine) into the Pyrrolidine-1-Carboxamide Scaffold

The attachment of various heterocyclic rings to the pyrrolidine-1-carboxamide framework is a widely used strategy in medicinal chemistry to explore new chemical space and modulate biological activity. nih.gov Nitrogen-containing heterocycles such as pyrimidine, oxadiazole, and thiazole are frequently employed for this purpose. nih.govtandfonline.com The 1,3,4-oxadiazole (B1194373) motif, in particular, is noted for its significant role in medicinal chemistry. nih.gov Synthetic protocols have been developed to efficiently link these heterocyclic systems to the core structure, often by forming an amide or a related linkage with a pre-functionalized pyrrolidine or heterocycle. These approaches enable the generation of large libraries of compounds with diverse heterocyclic appendages.

Development of Modular and Combinatorial Synthetic Approaches for this compound Analogs

The demand for large and diverse libraries of this compound analogs for screening purposes has driven the development of modular and combinatorial synthetic strategies. These approaches rely on creating a central scaffold that can be easily and systematically modified in the final steps of the synthesis.

A modular approach involves the development of concise and efficient synthetic protocols where different building blocks can be introduced in a stepwise fashion. tandfonline.com For example, a core pyrrolidine structure can be synthesized and then coupled with a wide array of phenyl isocyanates or carboxylic acids to generate a library of N-phenylpyrrolidine-1-carboxamides. This is exemplified by the synthesis of N-arylpiperazine-1-carboxamide derivatives, where a core piperazine (B1678402) was coupled with various aryl groups to evaluate structure-activity relationships. nih.gov Similarly, novel processes have been patented for preparing specific α-carboxamide pyrrolidine derivatives, emphasizing efficient and scalable routes to key intermediates. wipo.int This allows for the rapid generation of analogs with varied substituents on the phenyl ring and the pyrrolidine core, facilitating the exploration of structure-activity relationships.

Pharmacological Profile and Biological Activities

Anticancer and Antiproliferative Activities

The pyrrolidine (B122466) scaffold is a key feature in several compounds investigated for their anticancer potential. Derivatives of N-phenylpyrrolidine-1-carboxamide have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines and to induce cell death.

Derivatives of the core pyrrolidine structure have demonstrated notable cytotoxic effects against a panel of human cancer cell lines in laboratory settings. For instance, a series of novel pyrrolo[2,3-d]pyrimidines incorporating a urea (B33335) moiety, structurally related to this compound, were tested for their anticancer activity. nih.gov

One of the synthesized compounds, designated 10a, was found to be the most potent derivative against the PC3 human prostate cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.19 µM. nih.gov Another compound, 10b, showed strong cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 1.66 µM), while compound 9e was effective against the A549 lung cancer cell line (IC50 = 4.55 µM). nih.gov These compounds were also evaluated against the SW480 human colon cancer cell line. nih.gov The demonstrated cytotoxicity highlights the potential of this chemical class as a basis for developing new anticancer agents. nih.govnih.gov

In Vitro Cytotoxicity of Related Pyrrolidine Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| 10a | PC3 | Human Prostate Cancer | 0.19 |

| 10b | MCF-7 | Human Breast Cancer | 1.66 |

| 9e | A549 | Human Lung Cancer | 4.55 |

Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties. nih.gov

While in vitro studies have shown promise, the evaluation of this compound and its direct derivatives in preclinical animal tumor models is a critical next step. Research involving related compounds has progressed to this stage. For example, studies have been designed to deliver small molecule inhibitors in vivo to assess their ability to induce tumor regression when combined with other therapies. nih.gov However, specific data from in vivo efficacy evaluations focusing solely on this compound in preclinical tumor models were not detailed in the available research.

The primary mechanism by which many pyrrolidine-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. nih.gov Flow cytometry analysis of cancer cells treated with active pyrrolidine derivatives revealed that the compounds mediate their cytotoxic activity through apoptosis, causing a significant increase in the percentage of late apoptotic cells and arresting the cell cycle at various stages. nih.gov

Further mechanistic studies using Western blot analysis have shown that these compounds can trigger the intrinsic pathway of apoptosis. This is characterized by a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in balance ultimately leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov

The inhibition of the phosphoinositide 3-kinase (PI3K) pathway is a major strategy in cancer therapy, as activating mutations in this pathway are common in human cancers. nih.gov PI3K inhibitors can induce rapid apoptosis in tumor cells. nih.gov While this is a known mechanism for many anticancer compounds, the direct inhibition of PI3Kγ by this compound specifically has not been detailed in the provided research. The existing evidence for related compounds points more directly toward the modulation of Bcl-2 family proteins and caspase activation as the primary mechanism of pro-apoptotic action. nih.gov

Neuropharmacological Effects and Central Nervous System (CNS) Activity

Beyond oncology, the N-phenylpyrrolidine structure is integral to compounds showing significant activity within the central nervous system. These effects range from protecting neurons against ischemic damage to enhancing cognitive functions.

A novel derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been assessed for its neuroprotective capabilities. nih.gov In vitro experiments using a glutamate (B1630785) excitotoxicity-induced model in cortical neuron cultures from newborn rats demonstrated significant neuroprotective features. nih.gov Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in cerebral ischemia. nih.gov This compound's ability to protect these cells from death suggests a potential therapeutic application in conditions involving ischemic injury. nih.govnih.gov

Nootropics, often called "smart drugs," are substances that can improve cognitive functions like memory and learning, particularly when these functions are impaired. nih.govjebms.org The racetam family of drugs, such as piracetam, are well-known nootropics that share a core 2-oxopyrrolidine structure. nih.govjebms.org

The aforementioned phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has shown significant nootropic and cognitive-enhancing potential in preclinical studies. nih.gov In a rat model of acute focal cerebral ischemia, in vivo experiments demonstrated that the compound significantly reduced the neurological deficit and improved neurological symptom regression. nih.gov Furthermore, treated animals showed enhanced exploratory behavior and reduced anxiety. nih.gov When compared to piracetam, this novel compound was found to have better neurotropic activity. nih.gov These findings strongly suggest that this compound derivatives can be considered promising agents for restoring cognitive functions, particularly following brain injury. nih.gov

Preclinical Neuropharmacological Findings for a Phenylpyrrolidine Derivative

| Test Model | Measured Effect | Outcome |

|---|---|---|

| In Vitro: Glutamate Excitotoxicity | Neuron Survival | Increased survival of cortical neurons. |

| In Vivo: Rat Model of Cerebral Ischemia | Neurological Deficit | Significantly reduced deficit and improved symptom regression. |

| In Vivo: Behavioral Tests (OFT) | Animal Behavior | Improved exploratory behavior and reduced anxiety. |

Findings are for the derivative potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate. nih.gov

Modulation of Neurotransmitter Systems and Receptor Interactions

Research into the effects of this compound and its derivatives on neurotransmitter systems has revealed interactions with key receptors, including dopamine (B1211576) and benzodiazepine (B76468) receptors.

A series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, designed as analogs of dopamine D2-like antipsychotics, were synthesized and evaluated for their binding affinity to dopamine D2-like receptors. nih.gov Among these, a compound featuring a 1-ethyl-2-methyl-pyrrolidine moiety and its 2-chloro analog demonstrated affinity in the low micromolar range. nih.gov However, the introduction of substituents like fluorine, chlorine, a nitro group, or a methyl group at the 4-position of the phenyl ring resulted in ligands with diminished D2-like receptor affinity. nih.gov The structural components of aporphines, such as the biphenyl (B1667301) unit, 11-hydroxy substitution, N-alkylation, and specific stereochemistry, are recognized as crucial for their dopaminergic activities. nih.gov For instance, N-n-propyl substitution tends to enhance activity at the D2 receptor, while an N-methyl substituent favors D1 receptor activity. nih.gov

In the context of benzodiazepine receptors, the peripheral benzodiazepine receptor (PBR) ligand PK11195, which is 1-(2-chlorophenyl-methylpropyl)-3-isoquinoline-carboxamide, has been identified as a selective and potent inhibitor of human constitutive androstane (B1237026) receptor (hCAR). nih.gov This compound was found to block the positive chronotropic effect of Bay K 8644 in guinea pig atria, a model for studying voltage-operated calcium channels, suggesting a functional link between PBR and these channels. nih.gov

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.net A series of new dispiro pyrrolidines were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The results indicated a greater inhibitory effect on BChE compared to AChE. researchgate.net Specifically, one compound, 7b, emerged as a notable BChE inhibitor with an IC50 of 12.78 ± 1.52 μM. researchgate.net Kinetic studies suggest that this compound acts as a mixed-mode inhibitor. researchgate.net Furthermore, in silico docking studies indicated strong binding potential of compound 7b to BChE. researchgate.net

In a separate study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated as potential anti-Alzheimer's agents due to their AChE inhibitory activity. One derivative, compound 5d, which has a fluorine atom at the ortho position, demonstrated the highest activity with an IC50 value of 13 ± 2.1 nM, showing more potent inhibition than the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). researchgate.net Molecular docking simulations revealed a significant hydrogen bond interaction between the carbonyl group of compound 5d and the amino acid tyrosine 121 within the active site of AChE. researchgate.net

Sigma-1 Receptor Allosteric Modulation

Allosteric modulators of the sigma-1 receptor (Sig1R) are compounds that can enhance the activity of certain Sig1R ligands. nih.gov These modulators are of interest as they may influence processes related to depression, memory, and convulsions. nih.gov While the direct allosteric modulation of this compound on the sigma-1 receptor is not explicitly detailed in the provided search results, the broader context of Sig1R modulation by various ligands provides a framework for understanding such potential interactions. For instance, the anticonvulsant drug phenytoin (B1677684) was one of the first compounds identified to have Sig1R-modulatory activity. nih.govnih.gov

Antimicrobial and Anti-infective Applications

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.

In one study, a new series of N-phenylpyrrolamide inhibitors targeting bacterial DNA gyrase were developed. nih.gov Compound 22e from this series was particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 0.25 μg/mL against Staphylococcus aureus and MRSA, and 0.125 μg/mL against Enterococcus faecalis. nih.gov For Gram-negative bacteria, compounds 23b and 23c showed significant efficacy with MIC values between 4 and 32 μg/mL against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Notably, compound 23b displayed potent activity against Klebsiella pneumoniae with an MIC of 0.0625 μg/mL. nih.gov

Another study focused on substituted N-(2-nitrophenyl)pyrrolidine-2-carboxylic acids. researchgate.net Carboxamide 4b exhibited the highest antibacterial activity against Staphylococcus aureus with an MIC of 15.6 µg/mL. researchgate.net The study suggested that compounds 4b and 4k are promising candidates for narrow-spectrum (Gram-positive) and broad-spectrum antibiotics, respectively. researchgate.net

Furthermore, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid were synthesized and tested. nih.gov Compound 21, which contains a 5-nitrothiophene substituent, showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov This compound demonstrated higher activity against Gram-positive anaerobic pathogens like Clostridioides difficile and Clostridium perfringens compared to Gram-negative ones. nih.gov

A series of bischalcone derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid also displayed antibacterial activity. researchgate.net Representative compounds 5a and 5g showed good bactericidal activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. researchgate.net Specifically, compound 5g had an MIC of 0.5 μg/mL against S. aureus and 0.25 μg/mL against MRSA. researchgate.net

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 22e | Staphylococcus aureus | 0.25 | nih.gov |

| MRSA | 0.25 | nih.gov | |

| Enterococcus faecalis | 0.125 | nih.gov | |

| Compound 23b | Escherichia coli | 4-32 | nih.gov |

| Pseudomonas aeruginosa | 4-32 | nih.gov | |

| Acinetobacter baumannii | 4-32 | nih.gov | |

| Klebsiella pneumoniae | 0.0625 | nih.gov | |

| Compound 23c | Escherichia coli | 4-32 | nih.gov |

| Pseudomonas aeruginosa | 4-32 | nih.gov | |

| Acinetobacter baumannii | 4-32 | nih.gov | |

| Carboxamide 4b | Staphylococcus aureus | 15.6 | researchgate.net |

| Compound 21 | Staphylococcus aureus TCH 1516 | 2 | nih.gov |

| Compound 5g | Staphylococcus aureus | 0.5 | researchgate.net |

| MRSA | 0.25 | researchgate.net |

Antifungal Properties

Certain derivatives of this compound have also been investigated for their antifungal activities. A study on pyridine (B92270) carboxamide derivatives revealed that some of these compounds exhibited moderate to good in vitro antifungal activity. nih.gov Specifically, compound 3f, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed a 76.9% inhibition rate against Botrytis cinerea, and also demonstrated good in vivo antifungal activity against this plant pathogen. nih.gov

Another study involving metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide found that these complexes possessed significant antifungal activities. core.ac.uk Among the tested complexes, the copper complex, CuL2Cl2, showed notable antifungal effects. core.ac.uk

Furthermore, a series of novel aromatic carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. researchgate.net Compound 3c, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, displayed the highest antifungal activity against Pythium aphanidermatum and Rhizoctonia solani, with EC50 values of 16.75 µg/mL and 19.19 µg/mL, respectively. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| Compound 3f | Botrytis cinerea | 76.9% inhibition | nih.gov |

| CuL2Cl2 | Various fungi | Significant activity | core.ac.uk |

| Compound 3c | Pythium aphanidermatum | EC50 = 16.75 µg/mL | researchgate.net |

| Rhizoctonia solani | EC50 = 19.19 µg/mL | researchgate.net |

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. umd.edu Research has explored the potential of this compound derivatives to inhibit the formation of these biofilms.

Another approach involves the use of small synthetic cationic peptides. Peptide 1037, for example, has been shown to effectively prevent biofilm formation by both Gram-negative pathogens like Pseudomonas aeruginosa and Gram-positive pathogens like Listeria monocytogenes at concentrations well below its MIC. nih.gov This peptide was observed to reduce biofilm formation and induce cell death within the biofilm structure. nih.gov The mechanism of action appears to involve the inhibition of swimming and swarming motilities and the suppression of genes involved in biofilm formation. nih.gov While not a direct derivative of this compound, this research highlights a promising strategy for biofilm inhibition that could potentially be integrated with carboxamide-based compounds.

Anti-inflammatory Properties and Mechanisms

While direct studies on this compound are limited, related chemical structures containing a carboxamide moiety have demonstrated significant anti-inflammatory properties. The primary mechanism identified for these related compounds is the inhibition of pro-inflammatory cytokine production.

Research on other N-phenyl-carboxamide derivatives has shown that they can effectively suppress the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibitory action is often mediated through the downregulation of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of gene transcription for a wide array of pro-inflammatory genes, and its inhibition prevents the expression of cytokines, chemokines, and other molecules that drive the inflammatory response.

Modulatory Effects on Lipid Metabolism and Enzyme Systems

The this compound scaffold has been identified as the basis for a novel class of potent inhibitors against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govresearchgate.net InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle (FAS-II), which is responsible for synthesizing the mycolic acids that are essential components of the mycobacterial cell wall. nih.govmdpi.com

The discovery was made through high-throughput screening of chemical libraries, which identified a pyrrolidine carboxamide compound as an initial hit with moderate activity. nih.gov Subsequent optimization of this lead compound through the synthesis of a focused library and in-situ screening led to a significant improvement in potency. nih.gov A key advantage of these direct InhA inhibitors is that they bypass the common resistance mechanism seen with the frontline tuberculosis drug isoniazid (B1672263) (INH). INH is a prodrug that requires activation by the mycobacterial enzyme KatG; mutations in KatG are a primary source of clinical resistance. nih.gov Because pyrrolidine carboxamides inhibit InhA directly, they are not dependent on KatG activation. nih.gov

Table 2: Inhibitory Potency of Pyrrolidine Carboxamide Series against M. tuberculosis InhA

| Compound | Description | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Pyrrolidine carboxamide d6 | Initial HTS Hit | 10.05 | nih.gov |

| Optimized Arylamide Analog | Optimized Lead | 0.09 | nih.gov |

| Known Potent Analog (4TZK) | Co-crystallized Ligand | 0.39 | researchgate.net |

Transient Receptor Potential Vanilloid (TRPV1) Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in the mediation of pain and is a significant target for the development of new analgesic drugs. While direct studies on this compound as a TRPV1 antagonist are not extensively documented in publicly available research, the broader class of carboxamides, including structurally similar compounds, has been a major focus of investigation for TRPV1 antagonism.

Research into related structures, such as piperidine (B6355638) carboxamides, has led to the development of potent antagonists for the TRPV1 receptor. A series of these compounds were synthesized and evaluated, leading to the identification of a benzoxazinone (B8607429) amide with significant potency in cell-based assays. This line of research highlights the potential of the carboxamide functional group, when combined with a cyclic amine, to interact effectively with the TRPV1 receptor.

Furthermore, studies on benzamide (B126) derivatives have also yielded potent TRPV1 antagonists. acs.org Starting from compounds identified through high-throughput screening, researchers have developed benzamide derivatives with indole (B1671886) and naphthyl moieties that demonstrate significant antagonistic activity in capsaicin-induced calcium influx assays. acs.org These findings underscore the importance of the amide linkage and the attached aryl group in modulating TRPV1 activity.

Although specific data for this compound is not available, the established activity of these related carboxamide-containing compounds suggests that the pyrrolidine carboxamide scaffold could be a valuable area for future investigation in the search for novel TRPV1 antagonists.

| Compound Class | Activity | Key Findings |

| Piperidine Carboxamides | TRPV1 Antagonist | Identification of a potent benzoxazinone amide. |

| Benzamide Derivatives | TRPV1 Antagonist | Development of potent antagonists with indole and naphthyl moieties. acs.org |

Plant Activator Activity in Agricultural Contexts

Plant activators are chemical compounds that stimulate a plant's own defense mechanisms against a broad range of pathogens, offering an alternative to traditional pesticides. Research has identified derivatives of the pyrrolidone scaffold, which is structurally related to this compound, as promising new plant activators.

In one study, a series of 1-phenyl-5-pyrrolidone-3-carboxylic acid derivatives were designed and synthesized based on their similarity to jasmonic acid, a key signaling molecule in plant defense. Many of these compounds exhibited significant efficacy against various plant diseases, not through direct antimicrobial action, but by inducing systemic resistance in the host plant. This indicates that the phenylpyrrolidone core structure can trigger the plant's innate immune response.

Specifically, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid demonstrated notable efficiency as a plant activator. It showed a 21.38% efficiency against Phytophthora infestans in tomatoes and a more substantial 60.25% efficiency against Rhizoctonia solani in rice. This highlights the potential of this class of compounds in protecting important agricultural crops.

| Compound/Derivative | Pathogen | Host Plant | Efficacy |

| 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Phytophthora infestans | Tomato | 21.38% |

| 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Rhizoctonia solani | Rice | 60.25% |

This research into related pyrrolidone derivatives suggests that this compound and its analogues could be a fruitful area for the development of novel plant activators, contributing to more sustainable agricultural practices.

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The fundamental structure of N-phenylpyrrolidine-1-carboxamide, featuring a pyrrolidine (B122466) ring connected to a phenyl group through a carboxamide linker, forms the cornerstone of its pharmacophoric identity. This arrangement is crucial for its activity as an inhibitor of enzymes such as the enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis. The pharmacophore model for this class of compounds generally consists of key molecular interaction features that can be represented in two or three dimensions. researchgate.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all of which are present in the this compound core. The amide group, for instance, can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the phenyl ring provides a hydrophobic and potentially aromatic interaction point. The pyrrolidine ring, with its non-planar structure, contributes to the three-dimensional shape of the molecule, which is critical for fitting into the binding site of a biological target. nih.gov The specific spatial arrangement of these features dictates the molecule's ability to bind to its target and elicit a biological response.

A pharmacophore query can be constructed based on these features, defining the essential geometric constraints for molecular recognition. researchgate.net For this compound derivatives, a successful pharmacophore model would include the relative positions of the hydrogen bond donor/acceptor of the carboxamide, the hydrophobic center of the phenyl ring, and the spatial orientation of the pyrrolidine ring. Identifying molecules that match these pharmacophoric requirements is a key strategy in virtual screening campaigns to discover new bioactive compounds. researchgate.net

Impact of Aromatic Substitutions on Pharmacological Profiles

The phenyl ring of this compound serves as a critical site for modification to modulate pharmacological activity. Systematic studies on the impact of aromatic substitutions have revealed that both the nature and position of the substituent can have a profound effect on the compound's biological profile. For instance, in the context of inhibiting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), substitutions on the phenyl ring (referred to as ring A in some studies) have been shown to significantly influence inhibitory potency. nih.gov

Generally, the unsubstituted this compound serves as a benchmark for activity. nih.gov The introduction of substituents at the para-position of the phenyl ring often leads to a decrease in activity. This suggests that this position may be involved in unfavorable steric interactions within the hydrophobic binding pocket of the target enzyme. nih.gov For example, the replacement of the para-hydrogen with halogen atoms (X), or with groups like ethoxy (OEt), phenoxy (OPh), acetoxy (OCOCH3), or acetamido (NHCOCH3), has been found to be detrimental to the inhibitory activity against InhA. nih.gov

| Compound | Aromatic Substitution | InhA Inhibition (IC50) |

| s1 | Unsubstituted | ~10 µM |

| Para-substituted derivatives | X (halo), OEt, OPh, OCOCH3, NHCOCH3 | Decreased activity |

This table illustrates the general trend observed for substitutions on the phenyl ring of pyrrolidine carboxamides and their effect on InhA inhibition. nih.gov

These findings underscore the importance of the electronic and steric properties of the phenyl ring in the interaction with the biological target. The precise nature of the optimal substitution pattern is target-dependent and requires detailed SAR exploration for each specific biological activity.

Role of Pyrrolidine Ring Substituents and Core Scaffold Modifications in Bioactivity

The stereochemistry of substituents on the pyrrolidine ring is a critical determinant of biological activity. For example, in a series of oxybenzyl pyrrolidine acid analogs designed as PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferable to the trans orientation. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target protein.

Furthermore, modifications to the core scaffold itself, beyond simple substitutions, can lead to significant changes in the pharmacological profile. The inherent flexibility of the pyrrolidine ring can be controlled and "locked" into specific conformations through the strategic placement of substituents, thereby influencing its pharmacological efficacy. nih.gov Inductive and stereoelectronic effects of these substituents can influence the puckering of the ring, which in turn affects how the molecule presents its key binding features to the target. nih.gov

Stereochemical Implications for Efficacy, Selectivity, and Biological Properties

Stereochemistry is a paramount consideration in the design of this compound derivatives, as the spatial orientation of atoms can dramatically influence their interaction with chiral biological macromolecules like enzymes and receptors. The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers, each with potentially distinct biological properties. unipa.it

The introduction of chiral centers can lead to enantiomers or diastereomers that exhibit different efficacy, selectivity, and even toxicity profiles. nih.gov For instance, as mentioned previously, studies on certain pyrrolidine derivatives have shown a clear preference for the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring over the trans configuration for a specific biological activity. nih.gov This demonstrates that the relative orientation of substituents is crucial for achieving the desired pharmacological effect.

The absolute configuration of chiral centers is also critical. Different enantiomers of a compound can have vastly different affinities for their biological targets. This is because proteins are themselves chiral, and thus can differentiate between the enantiomers of a chiral ligand. As a result, one enantiomer may be highly active while the other is inactive or even exhibits off-target effects. Therefore, the stereoselective synthesis and testing of individual stereoisomers are essential for optimizing the pharmacological properties of this compound-based drug candidates. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrrolidine-1-Carboxamide (B1295368) Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. spirochem.comnih.govmdpi.com These approaches involve modifying the core molecular framework or replacing key functional groups to enhance potency, selectivity, pharmacokinetic properties, or to circumvent existing intellectual property.

Scaffold hopping aims to replace the central core of a molecule with a structurally different scaffold while retaining the original biological activity. nih.gov For example, a shape-based scaffold hopping approach could be employed to replace the pyrrolidine-1-carboxamide core with another heterocyclic system that maintains a similar three-dimensional arrangement of key pharmacophoric features. This can lead to the discovery of entirely new classes of compounds with potentially more favorable drug-like properties. nih.gov

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. spirochem.commdpi.com In the context of pyrrolidine-1-carboxamide design, the amide bond itself is a common target for bioisosteric replacement to improve metabolic stability. mdpi.com For instance, the carboxamide moiety could be replaced with other functional groups such as an oxadiazole, which can mimic the hydrogen bonding and steric properties of the original amide. researchgate.net Such replacements can lead to compounds with improved pharmacokinetic profiles while retaining the desired pharmacological activity. spirochem.com

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Carboxamide | Oxadiazole | Improve metabolic stability, mimic hydrogen bonding properties. researchgate.net |

| Phenyl ring | Pyridine (B92270), Thiophene | Modulate electronic properties, improve solubility, explore new interactions. |

This table provides examples of bioisosteric replacements that could be applied to the this compound scaffold.

Multi-Linear Regression Analysis and Other Statistical Approaches for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) studies, often employing statistical methods like Multi-Linear Regression (MLR), are instrumental in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. researchgate.netresearchgate.netnih.gov MLR models attempt to establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical or structural descriptors.

In a typical 2D-QSAR study of compounds related to this compound, such as N-phenylpyrrolidin-2-ones, various molecular descriptors are calculated for each compound in a series. researchgate.netresearchgate.net These descriptors can include electronic properties (e.g., polarity), steric parameters (e.g., molecular volume), and transport properties (e.g., lipophilicity). An MLR equation is then developed to predict the biological activity based on a linear combination of these descriptors.

For example, a hypothetical MLR equation for the inhibitory activity of a series of N-phenylpyrrolidin-2-one derivatives against a particular enzyme might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c0 is a constant, and c1, c2, etc., are the coefficients for the respective molecular descriptors. The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²), adjusted R², and the results of cross-validation. researchgate.net

| Statistical Parameter | Typical Value in a Good QSAR Model | Interpretation |

| Correlation Coefficient (R²) | > 0.6 | Indicates a good correlation between the predicted and observed activities. |

| Adjusted R² | Close to R² | Accounts for the number of variables in the model. |

| Cross-validated R² (Q²) | > 0.5 | Measures the predictive power of the model. |

This table summarizes key statistical parameters used to validate a QSAR model. researchgate.net

These QSAR models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the intrinsic properties of N-phenylpyrrolidine-1-carboxamide, elucidating its molecular geometry, electronic characteristics, and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's polarizability and its ability to participate in charge transfer interactions. nih.govmdpi.com

For derivatives containing the phenylpyrrolidine moiety, HOMO-LUMO analysis has been performed to understand their electronic behavior. niscpr.res.inresearchgate.net For example, in the study of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, the calculated HOMO and LUMO energies revealed the potential for charge transfer within the molecule. niscpr.res.in A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and a greater propensity for the molecule to engage in chemical reactions. nih.gov

| Compound/Derivative Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | nih.gov |

Note: The negative energy gap value in the source is unusual and may represent a specific calculation convention. Typically, the energy gap is a positive value representing the difference between LUMO and HOMO energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.net The MEP map uses a color spectrum to represent different potential values, where red typically indicates electron-rich (nucleophilic) regions and blue signifies electron-poor (electrophilic) areas. researchgate.netresearchgate.net

In a study of a derivative, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, MEP analysis was used to understand how the arrangement of nucleophilic and electrophilic regions could influence its interaction with biological targets through hydrogen bonding and hydrophobic interactions. researchgate.net For 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, MEP mapping helped to identify the reactive sites of the molecule. niscpr.res.in These analyses are critical for predicting how this compound might interact with receptor binding sites.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and affinities.

Prediction of Ligand-Receptor Binding Interactions and Modes

Molecular docking studies have been conducted to explore the binding interactions of this compound derivatives with several important protein targets.

Tyrosyl-tRNA Synthetase: Docking studies on derivatives of pyrrolidine-2,5-dione, which share a structural similarity, have shown good binding scores with the active site of tyrosyl-tRNA synthetase, suggesting potential as antibacterial agents. researcher.life The interactions often involve key residues within the enzyme's active site, highlighting the importance of specific functional groups on the ligand. researcher.lifenih.gov

PI3Kγ: For the derivative N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, molecular docking was performed to analyze its binding mode with PI3Kγ, a key enzyme in cell signaling pathways. researchgate.net

NDM-1: New Delhi metallo-beta-lactamase-1 (NDM-1) is a critical enzyme responsible for antibiotic resistance. mdpi.com Docking studies of various heterocyclic compounds have been used to rationalize their antibacterial activity and characterize their binding modes within the active pockets of NDM-1. semanticscholar.org While direct docking of this compound with NDM-1 is not specified, the methodology is well-established for similar scaffolds. researchgate.netnih.govnih.gov

Proteasome: The proteasome is a crucial target in cancer therapy. nih.govmdpi.com Molecular docking has been extensively used to identify and optimize proteasome inhibitors. mdpi.comnih.gov Studies on various inhibitor scaffolds have revealed key interactions with the catalytic subunits of the proteasome, such as the chymotrypsin-like (β5c) site. nih.govresearchgate.net These interactions often involve hydrogen bonds and hydrophobic contacts with critical residues like Thr1, Ala20, and Lys33. researchgate.net

Assessment of Binding Affinities and Energy Scores

Binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), is a key output of molecular docking simulations that quantifies the strength of the ligand-receptor interaction.

In studies of related compounds, docking simulations have yielded specific binding energy scores. For example, docking of 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide with tyrosyl-tRNA synthetase resulted in a binding score of up to -10.0 Kcal/mol. researcher.life Another study on a 1-(pyridin-4-yl)pyrrolidine-2-one derivative against prolyl-tRNA synthetase reported a ligand affinity of -0.81±3.98 for the more active S enantiomer. ubaya.ac.id For potential NDM-1 inhibitors, binding affinities have been reported in the range of -6.0 to -8.10 kcal/mol for various compounds. mdpi.comsemanticscholar.org

| Target Protein | Ligand/Derivative | Binding Affinity (kcal/mol) | Reference |

| Tyrosyl-tRNA Synthetase | 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide | up to -10.0 | researcher.life |

| Prolyl-tRNA Synthetase | S enantiomer of a 1-(pyridin-4-yl)pyrrolidine-2-one derivative | -0.81 ± 3.98 | ubaya.ac.id |

| NDM-1 | Pyrazole-based compound 12 | -6.0075 to -6.6776 | semanticscholar.org |

| NDM-1 | ZINC94303138 | -8.10 | mdpi.com |

These computational findings provide a robust framework for understanding the chemical nature and potential biological activity of this compound, guiding further experimental validation and drug discovery efforts.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Druglikeness Assessment

The evaluation of a compound's pharmacokinetic properties and its potential as a drug candidate can be significantly accelerated through the use of computational, or in silico, methods. These predictive models allow for an early assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its adherence to established criteria for "druglikeness." This section explores the predicted ADME properties and druglikeness of this compound using established computational tools.

Prediction of Key Pharmacokinetic Parameters

In silico analysis of this compound provides valuable insights into its likely behavior within a biological system. These predictions, generated using the SwissADME tool, offer a preliminary understanding of its pharmacokinetic profile. Key predicted parameters are summarized in the table below. The data suggests that this compound is likely to be well-absorbed from the gastrointestinal tract and has the potential to cross the blood-brain barrier. Predictions also indicate that the compound is not likely to be a substrate for P-glycoprotein, a key efflux pump that can limit drug distribution. However, it is predicted to inhibit certain cytochrome P450 enzymes, which could have implications for its metabolism and potential drug-drug interactions.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C₁₁H₁₄N₂O | |

| Molecular Weight | 190.24 g/mol | |

| Log P (iLOGP) | 1.83 | Optimal lipophilicity for oral absorption |

| Water Solubility (ESOL) | -2.43 (log(mol/L)) | Moderately soluble |

| Pharmacokinetics | ||

| Gastrointestinal (GI) absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on the central nervous system |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by P-gp |

| CYP1A2 inhibitor | Yes | Potential for drug interactions |

| CYP2C19 inhibitor | Yes | Potential for drug interactions |

| CYP2C9 inhibitor | No | Less likely to interfere with drugs metabolized by this enzyme |

| CYP2D6 inhibitor | No | Less likely to interfere with drugs metabolized by this enzyme |

| CYP3A4 inhibitor | Yes | Potential for drug interactions |

| Druglikeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

Compliance with Established Medicinal Chemistry Rules (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely recognized guideline used to assess the druglikeness of a chemical compound, specifically its potential for oral bioavailability. nih.govresearchgate.netunits.itdrugbank.com The rule states that an orally active drug is unlikely to have more than one violation of the following criteria: a molecular weight of less than 500 Daltons, a log P not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. imist.manih.govresearchgate.netbioaccessla.com

This compound exhibits excellent compliance with Lipinski's Rule of Five, showing zero violations. This adherence suggests a high probability of good oral absorption and permeability, key factors for a successful orally administered drug.

| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |

| Molecular Weight | 190.24 g/mol | < 500 | Yes |

| Log P | 1.83 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govnih.gov A pharmacophore model can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that possess the required features and are therefore likely to exhibit similar biological activity. nih.govnih.gov

While specific pharmacophore models developed directly from this compound are not extensively reported, the pyrrolidine (B122466) carboxamide scaffold is a common feature in many biologically active molecules. For instance, studies on pyrrolidine carboxamide derivatives as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have demonstrated the importance of this scaffold for potent inhibitory activity. acs.org In such studies, a pharmacophore model could be generated based on the key interactions of a potent pyrrolidine carboxamide inhibitor with its target enzyme. This model would typically include features such as hydrogen bond donors and acceptors from the carboxamide group, and hydrophobic or aromatic features from the phenyl and pyrrolidine rings.

Virtual screening of compound libraries using such a pharmacophore model could lead to the identification of new molecules with the potential to inhibit the target. This approach allows for the rapid and cost-effective exploration of vast chemical space to discover novel lead compounds. nih.gov For example, a virtual screening of pyrrolidine derivatives has been used to identify potential inhibitors of α-mannosidase, where the pharmacophore analysis supported the docking and QSAR results. nih.gov

3D Molecular Similarity and Shape Comparison Techniques (e.g., SHAFTS)

Three-dimensional (3D) molecular similarity and shape comparison techniques are valuable computational tools for identifying novel bioactive compounds by comparing their 3D structure and chemical features to those of a known active molecule. Methods like SHAFTS (SHApe-FeaTure Similarity) integrate both shape and pharmacophoric features to provide a more comprehensive similarity assessment.

In the context of this compound, 3D similarity searches could be employed to find other compounds in a database that have a similar size, shape, and arrangement of functional groups. This is particularly useful for scaffold hopping, where the aim is to find new core structures that retain the key biological activity of the original compound but may have improved properties such as better ADME profiles or novel intellectual property.

While specific studies utilizing SHAFTS for this compound are not prominent in the literature, the principles of 3D-QSAR (Quantitative Structure-Activity Relationship) studies on related N-phenylpyrrolidine derivatives highlight the importance of 3D structural features for biological activity. nih.govnih.gov For example, 3D-QSAR studies on N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors have shown how substituent effects on the phenyl ring influence activity, providing a basis for designing more potent compounds. nih.gov These studies underscore that the 3D arrangement of steric and electronic features is critical for the biological function of this class of compounds, a concept central to 3D molecular similarity techniques.

Preclinical Development and Translational Research Insights

Comprehensive In Vitro and In Vivo Efficacy Studies in Relevant Disease Models

The therapeutic potential of N-phenylpyrrolidine-1-carboxamide and its analogs has been investigated through a variety of in vitro and in vivo models, demonstrating efficacy in several key areas of disease research.

Anti-inflammatory and Analgesic Activity: A significant focus of research has been on the anti-inflammatory and pain-relief properties of this chemical family. Analogs have been designed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling. nih.govnih.gov In vitro studies using cells that express human TRPV1 channels have shown that these compounds can potently inhibit channel activation by both capsaicin (B1668287) and protons. nih.gov The in vivo efficacy of these TRPV1 antagonists was confirmed in rodent models of capsaicin-induced and heat-induced pain, where they demonstrated significant analgesic effects. nih.gov

Beyond TRPV1, derivatives of the related pyrrolidine-2,5-dione structure have been evaluated as multi-target anti-inflammatory agents. nih.gov In vitro assays revealed their ability to inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov Notably, certain compounds displayed selectivity for COX-2, a desirable trait for anti-inflammatory drugs. nih.gov The in vivo anti-inflammatory potential was substantiated in the carrageenan-induced paw edema model in rodents, a standard test for acute inflammation. nih.gov Further studies have pointed to the ability of this compound to lower the levels of pro-inflammatory cytokines.

Another critical target in inflammatory diseases is the NLRP3 inflammasome. N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been identified as potent inhibitors of the NLRP3 inflammasome, which is implicated in the release of the pro-inflammatory cytokine IL-1β. researchgate.net

Anticonvulsant Properties: The core pyrrolidine (B122466) carboxamide structure has been explored for its potential in treating seizure disorders. A series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives were assessed for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice, a primary screening model for antiepileptic drugs. researchgate.net Several compounds in the series showed significant activity in this model. researchgate.net

Anticancer Potential: Preliminary research has indicated that this compound may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. One study highlighted its ability to induce apoptosis in breast cancer cells through the activation of the caspase pathway. The mechanism is thought to be associated with its ability to bind to the podophyllotoxin (B1678966) pocket of gamma-tubulin.

Table 1: In Vitro and In Vivo Efficacy of this compound and Analogs

| Compound Class | Disease Model/Target | Assay Type | Key Findings |

|---|---|---|---|

| N¹-(isoquinolin-5-yl)-N²-phenylpyrrolidine-1,2-dicarboxamide | Pain (TRPV1) | In Vitro (hTRPV1 cells) | Potent antagonism of capsaicin- and proton-activated channels. nih.gov |

| N¹-(isoquinolin-5-yl)-N²-phenylpyrrolidine-1,2-dicarboxamide | Pain | In Vivo (rodent models) | Good efficacy in capsaicin-induced and heat-induced pain models. nih.gov |

| N-substituted pyrrolidine-2,5-dione derivatives | Inflammation (COX/LOX) | In Vitro (enzyme assays) | Inhibition of COX-1, COX-2, and 5-LOX; some compounds showed COX-2 selectivity. nih.gov |

| N-substituted pyrrolidine-2,5-dione derivatives | Inflammation | In Vivo (carrageenan-induced paw edema) | Demonstrated anti-inflammatory effects. nih.gov |

| N-(substituted phenyl) pyrrolidine-2-carboxamide | Epilepsy | In Vivo (MES test in mice) | Found to be active in preventing maximal electroshock seizures. researchgate.net |

| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Inflammatory Diseases (NLRP3) | In Vitro (cellular assays) | Potent and diversified antagonists of the NLRP3 inflammasome. researchgate.net |

Pharmacokinetic Profiling and Disposition Studies

The disposition and metabolic fate of this compound derivatives are crucial for their development as therapeutic agents. Pharmacokinetic studies have focused on oral availability, central nervous system (CNS) penetration, and metabolic stability.

An analog designed as a TRPV1 antagonist, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, was found to have good bioavailability and excellent penetration into the central nervous system, with a reported brain-to-plasma ratio of 1.66. nih.gov This ability to cross the blood-brain barrier is critical for compounds targeting neurological conditions. nih.gov

Furthermore, the interaction with efflux transporters like P-glycoprotein (P-gp) is a key consideration. Studies on related analogs showed that certain structural modifications, such as the inclusion of an aniline (B41778) group, resulted in a lower efflux ratio, suggesting less susceptibility to being pumped out of cells by P-gp. nih.gov In silico predictions for some N-substituted pyrrolidine-2,5-dione derivatives have also suggested favorable drug-like characteristics. nih.gov

Table 2: Pharmacokinetic Properties of this compound Analogs

| Compound/Analog | Pharmacokinetic Parameter | Observation |

|---|---|---|

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | CNS Penetration | Excellent CNS penetration with a brain/plasma ratio of 1.66. nih.gov |

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | Bioavailability | Reported to have good bioavailability. nih.gov |

| 4-(pyrrolidin-1-yl)benzonitrile derivatives | Metabolic Stability | A methyl group was introduced to the pyrrolidine ring to confer better pharmacokinetic profiles. nih.gov |

| Pyrrolidine aniline analogs | Efflux | Exhibited lower efflux ratios, suggesting less susceptibility to P-gp efflux. nih.gov |

Investigation of Toxicity Mechanisms and Safety Profiles

Initial safety evaluations have been a core component of the preclinical assessment of this compound derivatives. These studies aim to identify potential liabilities early in the development process.

A key concern for TRPV1 antagonists is the risk of inducing hyperthermia. Encouragingly, lead candidates from the this compound family developed as TRPV1 antagonists demonstrated efficacy in pain models without this hyperthermic side effect. nih.govnih.gov

In the context of anticonvulsant activity, neurotoxicity was assessed using the rotorod test in mice. researchgate.net Most of the synthesized N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were found to be active in seizure models without inducing neurotoxicity. researchgate.net The most promising of these compounds also exhibited less of a CNS depressant effect when compared to the standard drug carbamazepine. researchgate.net

For analogs targeting the NLRP3 inflammasome, in vitro assessments showed that the compounds had low cytotoxicity. researchgate.net Similarly, acute toxicity studies of N-substituted pyrrolidine-2,5-dione derivatives in vivo indicated a favorable safety profile. nih.gov These findings are crucial, especially when considering the severe neurological adverse events observed with some inhibitors of related pathways, such as the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474, which underscores the importance of thorough safety profiling. nih.gov

Development of this compound and its Analogs as Pharmacological Tool Compounds

The specificity and potency of certain this compound analogs make them valuable as pharmacological tools for research. These tool compounds allow scientists to selectively probe the function of specific biological targets and pathways.

For example, the development of potent and selective antagonists of the TRPV1 channel provides researchers with chemical probes to study the role of TRPV1 in pain, inflammation, and other physiological processes. nih.govnih.gov Similarly, the discovery of analogs that are potent inhibitors of the NLRP3 inflammasome offers valuable tools to investigate the complex role of this inflammasome in a wide range of inflammatory diseases. researchgate.net These compounds can be used in both in vitro and in vivo experiments to dissect the molecular mechanisms underlying these conditions. researchgate.net

The parent compound, this compound, has been identified as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme involved in fatty acid synthesis. This makes it a useful tool for studying lipid biosynthesis pathways. Its ability to bind to the podophyllotoxin pocket of gamma-tubulin also positions it as a probe for investigating microtubule dynamics and their role in cell division and cancer. The creation of selective androgen receptor modulators (SARMs) based on a pyrrolidine scaffold further illustrates the development of this chemical family into tool compounds for endocrinology research. nih.gov

Conclusion and Future Perspectives in N Phenylpyrrolidine 1 Carboxamide Research

Synthesis of Key Research Findings and Current State of Knowledge

N-phenylpyrrolidine-1-carboxamide, with the molecular formula C₁₁H₁₄N₂O, is characterized by a pyrrolidine (B122466) ring linked to a phenyl group through a carboxamide bridge. Its unique structure allows for diverse biological activities, making it a compound of significant interest in medicinal chemistry.

Extensive research has highlighted several key pharmacological properties of this compound and its analogs. Preliminary studies suggest potential antimicrobial and anti-inflammatory effects. Furthermore, related compounds have demonstrated cognitive-enhancing and neuroprotective properties, suggesting a possible role in addressing neurodegenerative diseases.

One of the most significant findings is the identification of this compound as a potent inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis. This inhibitory action suggests a potential influence on lipid biosynthesis pathways, which are critical in metabolic regulation and diseases like obesity and diabetes. In vitro inhibition studies have demonstrated the strong potency of this compound and its derivatives against ENR.

The pyrrolidine moiety itself is a versatile scaffold found in numerous biologically active molecules and natural products. tandfonline.comnih.gov This has led to the development of a wide array of pyrrolidine-based compounds with applications ranging from antidiabetic and anticancer to antibacterial and antiviral agents. tandfonline.com

The synthesis of this compound and its derivatives can be achieved through various methods, including the Mannich reaction and cyclization reactions, which allow for the introduction of different functional groups to modify biological activity. Other established synthetic routes include carbodiimide-mediated coupling and the direct aminolysis of activated esters.

Identification of Remaining Challenges and Opportunities in Drug Design and Development

Despite the promising findings, the journey of this compound from a laboratory compound to a clinical therapeutic is fraught with challenges. A primary hurdle in drug development is the selection of appropriate co-formers and the potential for unexpected outcomes such as decreased solubility and dissolution. nih.gov The development of drug resistance by pathogens is another significant obstacle that necessitates the discovery of novel therapeutic agents with different modes of action. nih.gov

For pyrrolidine carboxamides specifically, the fact that often only one enantiomer of a racemic mixture is active as an inhibitor presents a challenge in synthesis and purification, requiring resolution of the racemic mixtures to isolate the active compound. nih.gov Furthermore, while high-throughput screening has accelerated the discovery of lead compounds, these leads often exhibit higher molecular weight and lower solubility, posing challenges for drug development. nih.gov

However, these challenges also present significant opportunities. The need to overcome drug resistance fuels the exploration of direct inhibitors like pyrrolidine carboxamides, which can bypass the activation requirements of some existing drugs, potentially being effective against resistant strains. nih.gov The development of multi-drug resistant strains of pathogens like Mycobacterium tuberculosis underscores the urgent need for new drug candidates, a niche that pyrrolidine-based compounds could fill. nih.gov

The complexity of signaling networks in diseases presents another opportunity. Developing drugs with "polypharmacology," the ability to modulate multiple targets, could be beneficial in treating complex diseases. nih.gov The versatile scaffold of pyrrolidine-1-carboxamides allows for structural modifications to achieve desired selectivity profiles for multiple targets.

Promising Avenues for Future Therapeutic Applications of Pyrrolidine-1-Carboxamides

The diverse biological activities of this compound and its derivatives open up numerous promising avenues for future therapeutic applications. The pyrrolidine moiety is a recognized pharmacologically important scaffold, with derivatives showing potential in a wide range of diseases. nih.gov

The demonstrated neuroprotective and antioxidant properties of this compound suggest its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its anti-inflammatory effects also indicate possible applications in managing inflammatory disorders.

Given their role as ENR inhibitors, pyrrolidine carboxamides are being explored as novel antitubercular agents. nih.gov The ability to directly inhibit InhA, the ENR enzyme in Mycobacterium tuberculosis, without the need for metabolic activation, makes them promising candidates against drug-resistant tuberculosis. nih.gov

The anticancer potential of this class of compounds is another significant area of research. The pyrrolidine scaffold can be modified to develop selective and potent anticancer agents. tandfonline.com Future research may focus on designing pyrrolidine derivatives with dual or multifunctional activities to target interconnected disease pathways in cancer. tandfonline.com

Furthermore, the development of pyrrolidine-based compounds as antidiabetic agents is a promising field. By inhibiting the breakdown of incretin (B1656795) hormones, these compounds can enhance insulin (B600854) secretion and improve glycemic control. tandfonline.com

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The integration of advanced computational and experimental methods is poised to significantly accelerate the discovery and development of novel pyrrolidine-1-carboxamide-based therapeutics. Computational approaches, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in drug discovery. researchgate.netbeilstein-journals.org